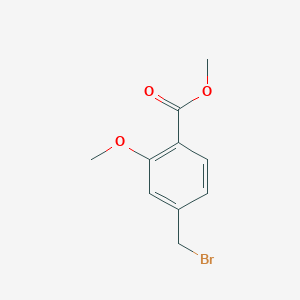

Methyl 4-(bromomethyl)-2-methoxybenzoate

描述

Contextualizing the Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Halogenated benzoate esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a halogen atom (or a halogenated alkyl group) and an ester functional group. Their significance in synthetic chemistry stems from the unique reactivity imparted by these functionalities. The ester group can be readily modified through reactions such as hydrolysis, amidation, or reduction, providing a handle for further functionalization.

The halogen component, particularly a bromine atom on a benzylic carbon (the carbon adjacent to the benzene ring), is highly significant. The C-Br bond at the benzylic position is relatively weak and susceptible to both nucleophilic substitution and radical reactions. The stability of the resulting benzylic carbocation or radical intermediate, which is resonance-stabilized by the adjacent aromatic ring, enhances the reactivity of this position. This allows for the facile introduction of a wide variety of nucleophiles, making compounds like Methyl 4-(bromomethyl)-2-methoxybenzoate valuable alkylating agents for carbon, nitrogen, oxygen, and sulfur atoms. This reactivity is fundamental to building molecular complexity.

Furthermore, the substituents on the benzene ring, such as the methoxy (B1213986) group in the subject compound, can modulate the reactivity of the molecule and provide additional points for synthetic modification. These esters serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and new materials. googleapis.com

Overview of this compound as a Key Synthetic Intermediate

This compound serves as a prime example of a bifunctional reagent, where different parts of the molecule can be selectively targeted for chemical transformation. The most prominent feature is the bromomethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. googleapis.com This allows for the covalent attachment of this substituted benzyl (B1604629) moiety to a wide range of substrates.

A specific application of this compound as a synthetic intermediate is detailed in European Patent EP0142754A2. In this patent, the compound is used to synthesize 2-substituted-benzoic acid imidazoles. The process involves the reaction of this compound with imidazole (B134444) in the presence of sodium hydride and N,N-dimethylformamide (DMF) as a solvent. The nucleophilic nitrogen of the imidazole ring displaces the bromide ion to form a new carbon-nitrogen bond, yielding methyl 4-(1-imidazolylmethyl)-2-methoxybenzoate. google.com This resulting product is an intermediate for pharmacologically active compounds.

The patent also outlines the synthesis of the starting material itself. This compound is prepared from methyl 4-methyl-2-methoxybenzoate via a free-radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a carbon tetrachloride solvent. google.com

Table 1: Synthesis of Methyl 4-(1-imidazolylmethyl)-2-methoxybenzoate

| Reactant | Role | Solvent | Reagent |

|---|---|---|---|

| This compound | Electrophile / Starting Material | N,N-dimethylformamide | Sodium Hydride |

This reaction highlights the utility of this compound as a building block for introducing a substituted benzene ring into heterocyclic systems, a common motif in many pharmaceutical agents.

Scope and Research Trajectories of the Compound in Contemporary Organic Synthesis and Medicinal Chemistry

The research trajectory for this compound and related compounds is primarily directed by their potential in medicinal chemistry and the development of novel synthetic methodologies. The structural motifs accessible from this intermediate are prevalent in a variety of biologically active molecules.

In medicinal chemistry, the focus lies on using such intermediates to synthesize new chemical entities for drug discovery programs. For instance, a closely related isomer, methyl 4-(bromomethyl)-3-methoxybenzoate, is a documented key intermediate in the synthesis of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma. chemicalbook.comprepchem.comgoogle.com This established application for a similar molecule underscores the potential of this compound to serve as a precursor for other pharmacologically active agents. Furthermore, substituted benzyl bromides, in general, have been investigated for their antibacterial and antifungal properties, suggesting another possible avenue for research. google.com A Chinese patent also indicates that derivatives of this compound may be useful as neuroprotective agents. google.com

From a contemporary organic synthesis perspective, the reactivity of the benzylic bromide group is being exploited in modern catalytic processes. Research into new methods for carbon-carbon and carbon-heteroatom bond formation often utilizes reactive building blocks like this. For example, recent studies have shown the homologation of electron-rich benzyl bromides via diazo C-C bond insertion, a process that creates more complex molecular scaffolds while retaining a reactive handle for further chemical modification. molaid.com The functional groups present in this compound make it a suitable candidate for exploration in such novel synthetic transformations.

The ongoing development of new drugs and the continuous search for more efficient synthetic routes will likely ensure that versatile intermediates like this compound remain relevant in advanced chemical research.

属性

IUPAC Name |

methyl 4-(bromomethyl)-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXFLSHDURQRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461332 | |

| Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-27-0 | |

| Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Reaction Conditions

The construction of the target molecular framework often begins with a substituted benzoic acid or methyl benzoate (B1203000), which is then modified to introduce the key functional groups.

A common strategy involves a two-step process starting from a commercially available precursor like 4-Bromo-2-methylbenzoic acid. This approach first involves esterification of the carboxylic acid, followed by halogenation of the benzylic methyl group.

First, 4-Bromo-2-methylbenzoic acid is converted to its methyl ester. This is typically achieved through an acid-catalyzed esterification reaction, for instance, by dissolving the acid in methanol (B129727) with a catalytic amount of sulfuric acid and heating the mixture under reflux. google.com

The second step is a free-radical bromination of the methyl group at the 2-position. This reaction, known as the Wohl-Ziegler reaction, selectively targets the benzylic position. The intermediate, Methyl 4-bromo-2-methylbenzoate, is treated with N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄). Heating the mixture initiates the reaction, leading to the formation of Methyl 4-bromo-2-(bromomethyl)benzoate. rsc.org

| Step | Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Esterification | 4-Bromo-2-methylbenzoic acid | Methanol, Sulfuric acid (cat.) | Methanol | Reflux | Methyl 4-bromo-2-methylbenzoate |

| Bromination | Methyl 4-bromo-2-methylbenzoate | NBS, AIBN or BPO (cat.) | Carbon tetrachloride | Reflux / Heat | Methyl 4-bromo-2-(bromomethyl)benzoate |

Bromomethylation offers a more direct method to introduce the -CH₂Br group onto an aromatic ring. This electrophilic aromatic substitution is typically performed on activated benzene (B151609) derivatives. For example, the related compound Methyl 4-(bromomethyl)-2,6-dimethoxybenzoate can be synthesized by treating Methyl 2,6-dimethoxybenzoate with bromomethylating agents under acidic conditions. smolecule.com This specific example illustrates the pathway, although it yields a different final product due to the different starting material. The application of this method to produce the title compound is not widely documented.

A synthetic pathway beginning with fluorotoluene derivatives is not a commonly documented or standard route for the preparation of Methyl 4-(bromomethyl)-2-methoxybenzoate. Scientific literature does not provide significant evidence for this specific transformation.

The selective side-chain bromination of methylarenes is a powerful and widely used method. A well-documented example is the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate, an isomer of the title compound, starting from Methyl 3-methoxy-4-methylbenzoate. google.com This Wohl-Ziegler reaction is carried out using N-Bromosuccinimide as the bromine source in a solvent like chlorobenzene (B131634) or ethyl acetate. google.com The reaction is initiated either by a chemical radical initiator like AIBN or photochemically using a UV lamp. google.com This method is highly effective for benzylic bromination, with reported yields often exceeding 90%. google.com

The logical precursor for the title compound, this compound, would be Methyl 2-methoxy-4-methylbenzoate. The application of Wohl-Ziegler conditions (NBS, radical initiator, non-polar solvent) to this precursor would be the expected route to the desired product.

| Starting Material | Reagents | Initiator | Solvent | Yield | Product |

|---|---|---|---|---|---|

| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide | UV light | Chlorobenzene | 90% | Methyl 4-(bromomethyl)-3-methoxybenzoate google.com |

| Methyl 3-methoxy-4-methylbenzoate | Bromine | AIBN | Carbon tetrachloride | Crude | Methyl 4-(bromomethyl)-3-methoxybenzoate |

Advanced Synthetic Strategies and Innovations

Chemo- and Regioselective Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound requires precise control to ensure the reaction occurs at the correct position, a concept known as regioselectivity, and on the intended functional group, known as chemoselectivity. These advanced strategies are crucial when dealing with more complex molecules that have multiple potential reaction sites.

For example, in the synthesis of related compounds like 4-aryl-2-butanones, strategies such as Mizoroki-Heck, Wittig, or aldol (B89426) reactions are first employed to create a precursor, which is then selectively hydrogenated. units.it The conditions for these reactions are carefully optimized, often using microwave batch technology before being translated to scalable processes. units.it This level of control allows for the selective formation of carbon-carbon or carbon-heteroatom bonds, which are fundamental in building a diverse range of organic scaffolds. nih.gov The use of specific catalysts and reagents ensures that only the desired functional group reacts, leaving others intact.

Green Chemistry Approaches in Synthesis Optimization

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact. In the context of synthesizing this compound and its analogues, this involves replacing hazardous reagents and solvents and improving energy efficiency.

A primary goal is to move away from toxic solvents like carbon tetrachloride. google.com Research into greener alternatives is ongoing. Another approach is to simplify work-up procedures to reduce waste. Using phosphine-free catalysts in related reactions, for instance, simplifies purification. beilstein-journals.org Furthermore, developing processes that utilize heterogeneous catalysts can be beneficial, as these catalysts can be more easily separated from the reaction mixture and potentially reused, aligning with the principles of resource efficiency.

Continuous Flow Synthesis Methodologies for Scalability

For producing chemicals on a larger scale, continuous flow synthesis offers significant advantages over traditional batch methods. springernature.com In a flow system, reactants are continuously pumped through a reactor, allowing for superior control over reaction conditions like temperature and mixing. polimi.it This technology is particularly advantageous for ensuring safety, improving reaction kinetics, and enabling automated synthesis. springernature.com

This methodology has been successfully applied to various organic reactions, including carbon-carbon cross-coupling reactions. beilstein-journals.org The enhanced heat and mass transfer in flow reactors can lead to higher yields and selectivity. polimi.it Importantly, flow chemistry provides a straightforward path to scalability; instead of re-optimizing the reaction for a larger vessel, production can be increased by simply running the system for longer or by using multiple reactors in parallel. units.it This makes it a highly attractive and efficient method for the industrial synthesis of fine chemicals and pharmaceutical intermediates. units.itnih.gov

Reactivity and Derivatization Chemistry

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary site of reactivity on Methyl 4-(bromomethyl)-2-methoxybenzoate is the benzylic carbon atom bonded to the bromine. This C-Br bond is readily cleaved in the presence of nucleophiles. Benzylic halides are particularly reactive towards nucleophilic substitution because the adjacent aromatic ring can stabilize the transition states of both SN1 and SN2 reaction pathways. ncert.nic.in The formation of a benzylic carbocation in an SN1 mechanism is favored due to resonance stabilization, where the positive charge can be delocalized into the benzene (B151609) ring. pearson.com Concurrently, the SN2 pathway is also accelerated because the pi-orbitals of the ring overlap with the p-orbital of the benzylic carbon in the trigonal bipyramidal transition state, lowering its energy.

Substitution with Oxygen-Nucleophiles: Ether and Ester Formation

This compound readily reacts with various oxygen-containing nucleophiles to form ethers and esters. The classic Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, is a common method to form the corresponding ethers. masterorganicchemistry.com Phenoxides, being softer nucleophiles, also react efficiently to produce aryl benzyl (B1604629) ethers.

In a typical ether synthesis, an alcohol or a phenol (B47542) is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the corresponding alkoxide or phenoxide. This is followed by an SN2 reaction with this compound.

Similarly, ester derivatives can be synthesized by reacting the compound with carboxylate salts, such as sodium acetate, in a polar aprotic solvent. The carboxylate anion acts as the nucleophile, displacing the bromide ion.

| Nucleophile | Reagent(s) | Solvent | Product Class |

| Phenoxide | Phenol, K₂CO₃ | Acetone | Aryl Ether |

| Methoxide (B1231860) | Sodium Methoxide | Methanol (B129727) | Alkyl Ether |

| Carboxylate | Acetic Acid, Et₃N | DMF | Ester |

Substitution with Nitrogen-Nucleophiles: Amine and Amide Derivatives

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the benzylic bromide to yield the corresponding secondary and tertiary amine derivatives, respectively. These reactions typically proceed via an SN2 mechanism. Kinetic studies on the reaction between substituted benzylamines and benzyl bromide have shown that the reaction follows second-order kinetics, consistent with an SN2 pathway. researchgate.net Electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

Other nitrogen nucleophiles, such as azide (B81097) ions (from sodium azide), can be used to form benzylic azides, which are versatile intermediates for synthesizing primary amines (via reduction) or triazoles (via cycloaddition).

| Nucleophile | Reagent(s) | Solvent | Product Class |

| Primary Amine | Aniline, K₂CO₃ | Acetonitrile | Secondary Amine |

| Secondary Amine | Diethylamine | THF | Tertiary Amine |

| Azide | Sodium Azide (NaN₃) | DMF | Azide |

Substitution with Sulfur- and Phosphorus-Nucleophiles

Given the high nucleophilicity of sulfur species, thiols and their conjugate bases (thiolates) are excellent nucleophiles for substitution reactions with this compound, leading to the formation of thioethers (sulfides). msu.edu These reactions are typically fast and efficient.

Phosphorus nucleophiles also undergo substitution reactions at the benzylic carbon. A notable example is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with the benzylic bromide. researchgate.net This reaction proceeds through an SN2 attack by the phosphorus atom, followed by the dealkylation of the resulting phosphonium (B103445) salt by the bromide ion to yield a stable phosphonate (B1237965) ester.

Cross-Coupling Reactions Involving the Bromine Atom

While nucleophilic substitution is the most common reaction pathway, the benzylic bromide functionality can also participate in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for Diarylmethane Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds. While traditionally used to couple aryl or vinyl halides (sp² carbons) with organoboron compounds, its scope has been extended to include benzylic halides (sp³ carbons). nih.gov

When this compound is subjected to Suzuki-Miyaura conditions with an arylboronic acid, the product is a diarylmethane derivative, resulting from the formation of a C(sp³)–C(sp²) bond. This is a significant distinction from the aryl-aryl bond formation seen in traditional Suzuki couplings. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov Microwave conditions have been shown to promote the coupling of benzylic bromides effectively. nih.gov The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

| Component | Examples | Purpose |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active Palladium(0) source |

| Ligand | JohnPhos, PPh₃, SPhos | Stabilizes catalyst, facilitates oxidative addition |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | DMF, Toluene, Dioxane | Solubilizes reactants and catalyst |

| Boron Reagent | Arylboronic Acids, Potassium Aryltrifluoroborates | Source of the aryl group |

This reaction provides a direct method for linking the 4-(carbomethoxy)-3-methoxybenzyl unit to other aromatic systems, creating complex molecular architectures valuable in medicinal chemistry and materials science.

Reactions of the Ester and Methoxy (B1213986) Functional Groups

The methyl ester group in this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid.

Transesterification is a process that converts one ester into another by reaction with an alcohol. ucla.edu This reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base. ucla.edu For methyl benzoates, transesterification with various alcohols can produce a range of different benzoate (B1203000) esters. acs.orgacs.org For example, reacting a methyl benzoate with an excess of another alcohol, such as ethanol (B145695) or benzyl alcohol, in the presence of a suitable catalyst, will shift the equilibrium towards the formation of the new ester. ucla.eduacs.org Various catalysts have been shown to be effective for the transesterification of methyl benzoate, including titanates and zinc compounds. acs.orggoogle.com Studies have demonstrated high conversion rates for the synthesis of benzyl benzoate and butyl benzoate from methyl benzoate. acs.org

The methoxy group (-OCH₃) attached to the benzene ring is generally an electron-donating group, activating the ring towards electrophilic substitution, primarily at the ortho and para positions. youtube.commasterorganicchemistry.com

Oxidation: The methoxy group itself is relatively resistant to oxidation. ias.ac.in Under oxidative conditions, reactions typically occur at the aromatic ring rather than on the methoxy group. For instance, the oxidation of anisole (B1667542) derivatives with reagents like acid bromate (B103136) can lead to the formation of ortho- and para-hydroxyanisoles, indicating that the aromatic ring is attacked. ias.ac.in More aggressive oxidation can result in dearomatization or ring cleavage. chinesechemsoc.orgresearchgate.net The atmospheric oxidation of anisole initiated by hydroxyl radicals can lead to the formation of highly oxygenated small molecules via cleavage of the benzene ring. researchgate.net

Reduction: The reduction of an aryl methoxy group is a challenging transformation. The aromatic ring of benzene and its derivatives can be reduced to a cyclohexane (B81311) ring by catalytic hydrogenation at high pressure and temperature using catalysts like platinum, palladium, or nickel. msu.edulibretexts.org A more selective method for reducing the aromatic ring is the Birch reduction, which uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of an alcohol. msu.edulibretexts.orgyoutube.com This reaction proceeds via a single-electron transfer mechanism from the sodium metal to the aromatic ring. youtube.com In the case of anisole derivatives, the Birch reduction typically yields a non-conjugated cyclohexadiene product.

The methyl ester functional group is a versatile handle for further synthetic transformations.

Formation of Carboxylic Acid: As discussed in section 3.3.1, the most direct way to convert the ester to a carboxylic acid is through hydrolysis (saponification). This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification.

Formation of Primary Alcohol: The ester can be reduced to a primary alcohol. This transformation requires a strong reducing agent, with Lithium Aluminium Hydride (LiAlH₄) being the most common and effective reagent for this purpose. doubtnut.comsarthaks.comyoutube.com The reaction converts the methyl ester into a hydroxymethyl group, yielding [4-(bromomethyl)-2-methoxyphenyl]methanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce esters. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by the loss of the methoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org

Formation of Aldehyde: It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered reducing agent at low temperatures. Diisobutylaluminum hydride (DIBAH) is often used for this purpose, with the reaction typically carried out at -78 °C to prevent over-reduction of the aldehyde product. libretexts.org

Applications in Medicinal Chemistry and Drug Discovery

Synthesis of Pharmaceutical Intermediates and Lead Compounds

Methyl 4-(bromomethyl)-2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of a bromomethyl group, which is a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of the methoxybenzoyl moiety into larger, more complex molecular scaffolds, a common strategy in the design of new therapeutic agents.

The compound has been utilized in the creation of novel anti-inflammatory and analgesic agents. For instance, it serves as a precursor in the synthesis of various heterocyclic compounds that have demonstrated significant anti-inflammatory and pain-relieving properties in preclinical studies. The incorporation of the methoxy-substituted phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their efficacy and reducing side effects.

In the fight against malaria, a disease that continues to pose a significant global health threat, this compound has emerged as a valuable precursor in the synthesis of acridone-based antimalarial drugs. Acridones are a class of compounds that have shown potent activity against the Plasmodium parasite. The synthesis of these complex molecules often involves the use of benzoic acid derivatives to construct the acridone (B373769) core, and the specific substitution pattern of this compound can be crucial for achieving the desired antimalarial activity.

The global effort to combat HIV has led to the exploration of various therapeutic strategies, including the development of entry inhibitors that prevent the virus from infecting human cells. This compound has been employed as an intermediate in the synthesis of novel compounds, such as hydrazide-based selective inhibitors of histone deacetylase 6 (HDAC6). These inhibitors have shown potential in interfering with the HIV life cycle, and the specific chemical structure derived from this starting material is critical to their biological activity.

While direct synthesis of acylpiperidines using this compound is not extensively documented, a closely related isomer, Methyl 4-bromomethyl-3-methoxybenzoate, is recognized as an important intermediate for preparing testosterone (B1683101) 5α-reductase inhibitors. This enzyme is a key target in the treatment of conditions like benign prostatic hyperplasia and androgenic alopecia. The structural similarities suggest that this compound could also serve as a valuable building block in the synthesis of novel steroid 5α-reductase inhibitors, including those with an acylpiperidine scaffold. The general synthetic strategies for these inhibitors often involve the coupling of a piperidine (B6355638) derivative with a suitably functionalized benzoic acid moiety.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies on simple derivatives of this compound are not abundant, the SAR of the more complex molecules synthesized from this building block offers valuable information.

For example, in the development of anticancer agents, modifications to the methoxybenzoyl portion of the final molecule, which originates from this compound, can significantly impact the compound's potency and selectivity. SAR studies on these derivatives have revealed that the position and nature of substituents on the phenyl ring can influence tubulin polymerization, a key mechanism of action for many anticancer drugs.

Similarly, in the context of antimalarial acridones, the substitution pattern on the aromatic rings is a critical determinant of their activity against Plasmodium falciparum. The presence and position of the methoxy (B1213986) group, introduced via this compound, can affect the compound's ability to intercalate with parasitic DNA or inhibit other essential parasitic enzymes.

The following table summarizes the key applications and the role of this compound in the synthesis of various therapeutic agents:

| Therapeutic Area | Class of Compound | Role of this compound |

| Anti-inflammatory/Analgesic | Various Heterocycles | Precursor for introducing the methoxybenzoyl moiety. |

| Antimalarial | Acridones | Building block for the acridone scaffold. |

| Antiviral (HIV) | HDAC6 Inhibitors | Intermediate in the synthesis of complex inhibitors. |

| Benign Prostatic Hyperplasia | Steroid 5α-reductase Inhibitors | Potential precursor for the synthesis of inhibitors. |

Impact of Substituent Modifications on Biological Activity

In medicinal chemistry, the modification of substituents on a core molecular scaffold is a fundamental strategy for optimizing the pharmacological properties of a compound. The structure of this compound and its isomers serves as a valuable template where modifications to its substituent groups—the bromomethyl, the methoxy, and the methyl ester groups—can profoundly influence the biological activity of the resulting derivatives.

The bromomethyl group is particularly important as it provides a reactive site for introducing a wide variety of other functional groups through nucleophilic substitution reactions. chemimpex.com This allows for the attachment of the benzoate (B1203000) core to larger, more complex molecular structures, a common step in the synthesis of potential drug candidates. The position and nature of the substituents on the aromatic ring also play a critical role. For instance, altering the position of the methoxy group or introducing additional substituents can change the molecule's shape, polarity, and electronic distribution. These changes, in turn, affect how the molecule interacts with biological targets such as enzymes or receptors, ultimately influencing its therapeutic efficacy and specificity.

A notable example of a structurally related compound is Methyl 4-(bromomethyl)-3-methoxybenzoate, which serves as a key intermediate in the synthesis of Zafirlukast. innospk.com Zafirlukast is a leukotriene receptor antagonist used for the management of chronic asthma. innospk.com The specific arrangement of substituents in this precursor is crucial for constructing the final complex and therapeutically active molecule. innospk.com Similarly, an isomer is used as an intermediate in the production of Imatinib, a targeted cancer therapy drug. innospk.com These examples underscore how precise substituent patterns on the bromomethyl-methoxybenzoate scaffold are essential for achieving desired biological activities.

Design and Synthesis of Analogues with Improved Potency and Selectivity

The design and synthesis of analogues are central to the drug discovery process, aiming to enhance a lead compound's potency, selectivity, and pharmacokinetic profile. This compound is an ideal starting point for creating libraries of analogues for structure-activity relationship (SAR) studies. The reactive nature of the bromomethyl group facilitates the systematic synthesis of derivatives where this group is replaced by various other chemical moieties. chemimpex.com

Chemists can design analogues by modifying several key features of the parent molecule:

Modification of the Bromomethyl Group: Replacing the bromine with different nucleophiles to introduce ethers, esters, amines, or carbon-carbon bonds.

Alteration of the Aromatic Ring Substitution: Changing the position of the methoxy group, or adding or replacing other substituents on the benzene (B151609) ring to probe interactions with the biological target.

Modification of the Methyl Ester: Hydrolyzing the ester to a carboxylic acid or converting it to an amide to alter solubility and hydrogen bonding capabilities.

Through such systematic modifications, researchers can develop analogues with improved binding affinity for their intended target (enhanced potency) and reduced interaction with off-target molecules (improved selectivity), which can lead to a better safety profile. The synthesis of these analogues allows for a detailed exploration of the chemical space around the initial scaffold, guiding the development of more effective and safer therapeutic agents.

Molecular Probes and Biological Tool Compounds

Beyond its role in synthesizing potential drugs, this compound and its derivatives are valuable for creating molecular probes and tool compounds. These specialized molecules are designed to investigate biological processes at a molecular level.

Utilization in Investigating Cellular Pathways and Disease Mechanisms

Molecular probes are essential tools for elucidating complex cellular pathways and understanding the mechanisms of disease. The chemical scaffold provided by this compound can be used to construct such probes. By attaching a reporter group—such as a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope—to the molecule, typically via the reactive bromomethyl handle, scientists can create probes that can be tracked within a biological system.

These tagged molecules can be designed to bind to a specific protein or enzyme of interest. Once introduced into cells or tissues, the probe can be visualized, allowing researchers to:

Determine the subcellular localization of a target protein.

Monitor the activity of an enzyme in real-time.

Identify binding partners for a specific protein.

Investigate how disease states alter these cellular processes.

While this compound serves as a foundational building block, its derivatization into more complex structures is what enables its use as a precise tool for biological investigation, ultimately contributing to a deeper understanding of cell biology and pathology.

Derivatization for Enhanced Detection in Analytical Techniques (e.g., Mass Spectrometry)

In analytical chemistry, particularly in metabolomics and proteomics, the detection and quantification of small molecules in complex biological samples can be challenging. Chemical derivatization is a technique used to modify analytes to improve their analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). jfda-online.com

The structure of this compound contains features that are highly advantageous for mass spectrometry-based detection. The presence of a bromine atom is particularly useful. nih.gov Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, that occur in almost equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in a mass spectrum, where a molecule containing one bromine atom will show two peaks of nearly equal intensity separated by two mass units (M and M+2). This distinctive doublet signature serves as a clear and easily recognizable identifier, confirming the presence of the derivatized analyte and helping to distinguish it from background noise in a complex sample. nih.gov

Derivatization reagents containing a bromobenzyl group can be used to tag analytes, such as carboxylic acids, to facilitate their detection using positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS). nih.gov This strategy enhances the sensitivity and selectivity of the analysis, allowing for the reliable quantification of low-abundance molecules in biological matrices. nih.gov

Table 1: Isotopic Distribution of Bromine This table illustrates the characteristic isotopic signature created by the bromine atom present in this compound and its derivatives, which is a significant aid in their identification via mass spectrometry.

| Isotope | Natural Abundance (%) |

|---|---|

| ⁷⁹Br | ~50.7% |

| ⁸¹Br | ~49.3% |

Applications in Materials Science and Polymer Chemistry

Synthesis of Specialty Polymers and Resins

The unique structure of methyl 4-(bromomethyl)-2-methoxybenzoate makes it a valuable building block for specialty polymers and resins. Its integration into polymer structures can significantly alter their physical and chemical characteristics.

This compound can be chemically modified to act as a monomer and subsequently incorporated into the main chain of a polymer. For instance, the bromine atom can be replaced through nucleophilic substitution to introduce a polymerizable group, such as a vinyl or acrylic moiety. When this modified monomer is copolymerized with other standard monomers, it becomes part of the polymer backbone.

The inclusion of the benzoate (B1203000) derivative imparts specific properties to the resulting material. The rigid aromatic ring can enhance the thermal stability and mechanical strength of the polymer. The methoxy (B1213986) and methyl ester groups can influence the polymer's solubility, polarity, and refractive index. The precise effect on the material's properties depends on the concentration of the incorporated monomer and its interaction with the rest of the polymer chain.

Table 1: Potential Influence of Incorporating this compound Moiety on Polymer Properties

| Property | Expected Modification | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigidity of the aromatic ring restricts segmental motion of the polymer chains. |

| Thermal Stability | Enhancement | Aromatic structures are generally more stable at high temperatures than aliphatic chains. |

| Solubility | Modified | The ester and methoxy groups can increase affinity for moderately polar organic solvents. |

| Refractive Index | Increase | The presence of the aromatic ring typically increases the refractive index of a material. |

The bromomethyl group on this compound is an excellent initiating site for Atom Transfer Radical Polymerization (ATRP), a form of controlled radical polymerization. This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

In a typical "grafting from" approach, the compound can be attached to a surface or a pre-existing polymer chain. Subsequently, a monomer can be polymerized from the bromomethyl initiation site, resulting in polymer chains being grafted onto the original substrate. This method is highly effective for creating polymer brushes on surfaces, which can dramatically alter surface properties such as wettability, biocompatibility, and adhesion. This technique provides a high degree of control over the architecture of the final polymer.

The ability to precisely incorporate this compound into polymers, either within the backbone or as grafted side chains, enables the development of advanced materials with specific, pre-determined characteristics. For example, by grafting stimuli-responsive polymers from surfaces functionalized with this compound, smart materials can be created that change their properties in response to external triggers like temperature, pH, or light.

Furthermore, its use in synthesizing block copolymers through controlled polymerization techniques can lead to self-assembling nanostructures. These materials are of interest for applications in nanotechnology, drug delivery, and advanced coatings.

Role as a Monomer or Cross-linking Agent

Beyond its role as an initiator or a component of the polymer backbone, this compound has potential applications as a key component in the formation of macromonomers and as a chain-transfer agent.

A macromonomer is a polymer or oligomer chain that has a polymerizable functional group at one of its ends. This compound can be used to create such structures. For instance, the bromomethyl group can initiate the polymerization of a monomer to form a short polymer chain. The other end of this chain can then be terminated with a molecule containing a polymerizable group, such as a double bond.

Alternatively, the compound itself can be reacted with a monomer to form a larger, functionalized monomer that can then be polymerized. These macromonomers are useful in the synthesis of graft and comb-like polymers, where they are copolymerized with other monomers to form a polymer backbone with polymeric side chains.

In some radical polymerizations, certain compounds can act as chain-transfer agents, controlling the molecular weight of the resulting polymer. While compounds like thiols or certain alkyl halides are classic chain-transfer agents, benzylic bromides can also participate in such processes, often through an addition-fragmentation chain transfer (AFCT) mechanism.

In a hypothetical AFCT mechanism involving this compound, a propagating radical polymer chain would add to the molecule. This would be followed by the fragmentation of the intermediate radical, leading to the cleavage of the carbon-bromine bond. This process would terminate the growth of one polymer chain while creating a new radical that can initiate the growth of another chain. The efficiency of this process would depend on the specific monomer being polymerized and the reaction conditions. The use of a related compound, methyl 2-(bromomethyl)acrylate, has been demonstrated as an effective chain-transfer agent to produce functionalized macromonomers.

Table 2: Comparison of Polymerization Control Mechanisms

| Mechanism | Role of this compound | Outcome |

| ATRP Initiation | Acts as the initiator by providing the bromine atom. | Controlled growth of polymer chains from the molecule's location. |

| Chain Transfer (hypothetical) | Acts as a chain-transfer agent to terminate a growing chain and start a new one. | Control over the average molecular weight of the polymer. |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations and Molecular Modeling

DFT has become a cornerstone of computational chemistry for predicting the electronic structure and properties of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying systems like Methyl 4-(bromomethyl)-2-methoxybenzoate.

DFT calculations are instrumental in predicting molecular reactivity through the analysis of various descriptors. The reactivity of this compound is primarily centered around the electrophilic carbon of the bromomethyl group and the nucleophilic sites on the oxygen atoms.

Molecular Electrostatic Potential (MEP): MEP maps are color-coded representations of the electrostatic potential on the electron density surface of a molecule. webmo.net These maps identify regions that are electron-rich (negative potential, typically colored red), indicating sites for electrophilic attack, and electron-poor (positive potential, blue), indicating sites for nucleophilic attack. For this compound, the MEP would show a region of negative potential around the carbonyl and methoxy (B1213986) oxygen atoms, highlighting their nucleophilic character. Conversely, the area around the hydrogen atoms and, significantly, the benzylic carbon attached to the bromine would exhibit a positive potential, marking it as an electrophilic center susceptible to nucleophilic substitution.

Fukui Functions: These functions are used to predict local reactivity, identifying which atoms in a molecule have a greater tendency to accept or donate electrons. In related bromo-methoxy aromatic compounds, DFT studies have used descriptors like ionization energy, hardness, and electrophilicity to predict reactivity. researchgate.net For the target molecule, such analysis would likely confirm the high electrophilicity of the benzylic carbon due to the electron-withdrawing bromine atom, making the bromomethyl group a highly reactive site for SN2 reactions.

The arrangement of electrons within a molecule dictates its stability, geometry, and reactivity. DFT provides a detailed picture of this arrangement.

Electron Density Distribution: The total electron density, calculated as the sum of the squares of the occupied molecular orbitals, defines the size and shape of the molecule. webmo.net The distribution is influenced by the electronegativity of the constituent atoms. In this compound, high electron density would be concentrated around the highly electronegative oxygen and bromine atoms. Quantum topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be applied to characterize the chemical bonds and intermolecular interactions based on the topology of the electron density. scielo.br

Molecular Orbitals (Frontier Molecular Orbitals): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring.

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the bromomethyl group, specifically with a large coefficient on the σ* antibonding orbital of the C-Br bond. This localization indicates the C-Br bond is the most likely site for a nucleophilic attack. webmo.net

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

| Orbital | Predicted Location of Maximum Density | Implication |

| HOMO | Methoxy-substituted benzene ring | Site of electron donation (nucleophilicity) |

| LUMO | σ* orbital of the C-Br bond | Site of electron acceptance (electrophilicity) |

Table 1: Predicted characteristics of the Frontier Molecular Orbitals (FMOs) for this compound based on DFT principles.

Molecules with rotatable single bonds can exist in various conformations. Computational methods can map the potential energy surface (PES) to identify stable conformers and the energy barriers between them.

For this compound, key rotational degrees of freedom include the orientation of the methoxy group, the ester group, and the bromomethyl group relative to the benzene ring. Studies on the related compound methyl 2-methoxybenzoate (B1232891) have shown that the interplay between these groups leads to distinct, stable conformers. illinois.edu The relative stability of these conformers is determined by a delicate balance of steric hindrance and weak intramolecular interactions. The conformational landscape can be significantly altered by factors like solvent, which can invert the relative stability of different conformers. illinois.educhemrxiv.org A full conformational analysis would involve rotating the key dihedral angles and calculating the energy at each step to map out the energy landscape and identify the global minimum energy structure.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT is excellent for single-molecule properties, understanding the solid-state behavior requires studying how multiple molecules interact. Molecular dynamics simulations and analysis of crystal structures of analogous compounds reveal the intricate network of non-covalent interactions that dictate the crystal packing.

Although this compound lacks strong hydrogen bond donors like O-H or N-H, it can participate in weak C-H···O hydrogen bonds. These interactions, while individually weak, collectively play a crucial role in the formation of supramolecular assemblies. mdpi.com

In the crystal structures of similar compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, molecules are linked by C-H···O hydrogen bonds to form chains. nih.gov It is highly probable that this compound would exhibit similar motifs, where hydrogen atoms from the methyl groups or the aromatic ring interact with the oxygen atoms of the carbonyl and methoxy groups of adjacent molecules, leading to the formation of one- or two-dimensional networks. nih.govacs.org

Halogen Bonding (Br···O): A significant interaction expected in the crystal structure is halogen bonding. This is a non-covalent interaction where the bromine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site, such as an oxygen atom. In related structures, short Br···O contacts have been observed to link molecular chains into sheets. nih.govmdpi.com These interactions are directional and can be a powerful tool in crystal engineering.

C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak hydrogen bond acceptor. C-H···π interactions, where a C-H bond from a neighboring molecule points towards the face of the aromatic ring, are likely to be involved in linking the 2D sheets formed by other interactions into a three-dimensional architecture. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. These interactions, driven by electrostatic and van der Waals forces, are common in aromatic compounds and contribute significantly to crystal stability. mdpi.comnih.gov Depending on the specific packing, these can be parallel-displaced or T-shaped arrangements.

The interplay of these diverse and weak interactions—C-H···O, Br···O, C-H···π, and π-π stacking—ultimately determines the final, most stable three-dimensional crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Weak Hydrogen Bond | C-H (methyl, aryl) | O (carbonyl, methoxy) | ~3.2 - 3.5 | Formation of 1D chains or 2D sheets |

| Halogen Bond | C-Br | O (carbonyl, methoxy) | ~3.0 - 3.3 | Linking chains into sheets |

| C-H···π Interaction | C-H (methyl, aryl) | π-system of Benzene Ring | ~3.4 - 3.8 | 3D network formation |

| π-π Stacking | π-system of Benzene Ring | π-system of Benzene Ring | ~3.5 - 3.8 | Dimer/column formation, stabilization |

Table 2: Summary of expected intermolecular interactions governing the supramolecular assembly of this compound, with typical distances derived from analogous structures. mdpi.comnih.govmdpi.com

Analytical and Spectroscopic Characterization Focus on Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods used to verify the identity and purity of Methyl 4-(bromomethyl)-2-methoxybenzoate. The chemical shifts (δ), signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.

The ¹H NMR spectrum confirms the presence of all distinct proton environments. The aromatic protons exhibit shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The singlets corresponding to the methoxy (B1213986) (-OCH₃), ester methyl (-COOCH₃), and benzylic methylene (B1212753) (-CH₂Br) groups are readily identifiable in their expected chemical shift regions. The integration of these signals corresponds to the number of protons in each environment (e.g., 3H for methyl groups, 2H for the methylene group).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the ester carbonyl carbon, the aromatic carbons (with those bonded to oxygen appearing further downfield), the methoxy carbon, the ester methyl carbon, and the brominated methylene carbon.

Predicted ¹H NMR Spectral Data for this compound Predicted for a solution in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-6) | 7.8 - 7.9 | Doublet (d) | 1H |

| Aromatic H (H-5) | 7.1 - 7.2 | Doublet of Doublets (dd) | 1H |

| Aromatic H (H-3) | 7.0 - 7.1 | Doublet (d) | 1H |

| Bromomethyl (-CH₂Br) | ~4.5 | Singlet (s) | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Ester Methyl (-COOCH₃) | ~3.9 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectral Data for this compound Predicted for a solution in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 166 - 168 |

| Aromatic C-O (C-2) | 158 - 160 |

| Aromatic C-CH₂Br (C-4) | 140 - 142 |

| Aromatic C-H (C-6) | 132 - 134 |

| Aromatic C-H (C-5) | 122 - 124 |

| Aromatic C-COOCH₃ (C-1) | 120 - 122 |

| Aromatic C-H (C-3) | 112 - 114 |

| Methoxy (-OCH₃) | 55 - 57 |

| Ester Methyl (-COOCH₃) | 51 - 53 |

| Bromomethyl (-CH₂Br) | 31 - 33 |

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are employed to definitively establish the connectivity of atoms within the molecule. libretexts.orgweebly.comyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent aromatic protons, helping to unambiguously assign their positions on the benzene ring. Cross-peaks would be observed between the signals for H-5 and H-6, as well as between H-5 and H-3, confirming their ortho and meta relationships, respectively.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would show cross-peaks connecting the proton signal of the -CH₂Br group to its corresponding carbon signal, the methoxy protons to the methoxy carbon, and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular fragments. For instance, it would show a correlation from the methoxy protons (-OCH₃) to the C-2 aromatic carbon, and from the ester methyl protons (-COOCH₃) to the carbonyl carbon, confirming the ester and methoxy functionalities and their locations. It would also show correlations from the benzylic protons (-CH₂Br) to the C-4, C-3, and C-5 carbons of the aromatic ring, confirming the attachment point of the bromomethyl group.

Mass Spectrometry (MS) in Compound Identification and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. resolvemass.ca

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of this compound with high accuracy. By measuring the mass to several decimal places, HRMS can distinguish the compound from other molecules that have the same nominal mass. The experimentally determined exact mass is compared to the theoretical exact mass calculated from the most abundant isotopes of the constituent elements.

For this compound (C₁₀H₁₁BrO₃), the theoretical monoisotopic mass is 257.98916 Da. An HRMS measurement confirming a mass within a narrow tolerance (typically <5 ppm) provides strong evidence for this specific elemental composition.

Hyphenated techniques that couple a chromatographic separation method with mass spectrometry are essential for assessing purity and monitoring reactions. payeshdarou.irresolvemass.cahidenanalytical.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing the purity of the final product. filab.fr The liquid chromatography step separates this compound from any non-volatile starting materials, reagents, or synthetic by-products. The mass spectrometer then provides detection and confirmation of the identity of the main peak and any impurities present, even at trace levels. payeshdarou.irsepscience.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing thermally stable and volatile compounds. It can be effectively used to monitor the progress of the synthesis reaction, such as the side-chain bromination of methyl 4-methyl-2-methoxybenzoate. By taking aliquots from the reaction mixture over time, GC-MS can quantify the consumption of the starting material and the formation of the desired product, allowing for reaction optimization. hidenanalytical.comresearchgate.net

Derivatization is a technique where a molecule is chemically modified to enhance its detectability. However, for this compound, such a step is unnecessary for mass spectrometric analysis because the compound inherently contains a bromine atom, which acts as a distinctive natural isotopic label.

The unique isotopic signature of bromine is a powerful tool for its identification. csbsju.eduucalgary.ca Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately a 1:1 ratio). libretexts.orglibretexts.orgwhitman.edu Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly identical intensities. This characteristic M/M+2 pattern provides a high degree of confidence in identifying bromine-containing compounds within a complex mixture and is a key feature looked for in the mass spectrum of this compound and its fragments. csbsju.edulibretexts.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method can provide detailed three-dimensional information about the molecular geometry, including the specific lengths of bonds between atoms and the angles they form. Furthermore, it reveals how molecules are arranged relative to one another in the crystal lattice, offering insights into the intermolecular forces that govern the solid-state structure.

Despite the utility of this technique, a detailed single-crystal X-ray diffraction analysis for this compound has not been reported in publicly available scientific literature. Therefore, specific experimental data on its bond lengths, angles, and crystal packing are not available. The following sections describe the type of information that such an analysis would yield.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Should a crystallographic study be performed, it would yield precise measurements for the geometric parameters of the this compound molecule. This includes the lengths of all covalent bonds (e.g., C-C bonds within the benzene ring, the C=O and C-O bonds of the ester group, the C-O bond of the methoxy group, and the C-Br bond of the bromomethyl group), the angles between these bonds, and the dihedral (torsion) angles that define the molecule's conformation. This data is fundamental for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Data from X-ray Crystallography for this compound (Note: The following table is for illustrative purposes only, as experimental data is not available.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

|---|---|---|---|---|

| Bond Length | C | Br | ~1.94 Å | |

| Bond Length | C | O | (Ester C-O) | ~1.34 Å |

| Bond Length | C | O | (Ester C=O) | ~1.21 Å |

| Bond Angle | O | C | C (Ester) | ~110° |

| Bond Angle | C | C | Br | ~109.5° |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Covalent bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. This results in a unique spectrum that acts as a molecular "fingerprint."

Characteristic Vibrational Frequencies of Ester, Methoxy, and C-Br Bonds

The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its key functional groups. The ester group is typically identified by a strong carbonyl (C=O) stretching vibration and C-O stretching vibrations. brainly.com The methoxy group also has a characteristic C-O stretch, and the bromomethyl group is associated with a C-Br stretching frequency. brainly.comdocbrown.info

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1715 - 1730 | Strong |

| Ester | C-O Stretch | 1000 - 1300 | Medium-Strong |

| Methoxy | C-O Stretch | 1000 - 1300 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

The presence of a strong absorption band around 1720 cm⁻¹ would be a clear indicator of the ester's carbonyl group. jssnjd.org The region between 1000 and 1300 cm⁻¹ would likely contain overlapping peaks from the C-O stretching of both the ester and methoxy functionalities. brainly.com A peak in the lower frequency region, typically below 700 cm⁻¹, would be indicative of the C-Br bond stretch. brainly.com These specific absorptions, when analyzed together, confirm the presence of the defining functional groups within the molecular structure of this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Derivatization and Functionalization Strategies

The reactivity of the bromomethyl group is central to the utility of Methyl 4-(bromomethyl)-2-methoxybenzoate. Future research will likely focus on moving beyond simple nucleophilic substitutions to more complex and novel derivatization strategies.

One promising avenue is the homologation of electron-rich benzyl (B1604629) bromides through formal C-C bond insertion reactions. nih.gov This approach, which can be catalyzed by a simple Lewis acid, allows for the insertion of diazo compounds into the C(sp²)-C(sp³) bond, leading to the formation of valuable products with benzylic quaternary centers. nih.gov Applying this methodology to this compound could generate a new class of complex molecules amenable to further derivatization.

Another emerging area is the use of metallaphotoredox catalysis to enable the functionalization of C-H bonds. While this is often used to create benzylic bromides, related catalytic systems can be used for subsequent reactions, such as the arylation of the aromatic ring or other positions on the molecule. semanticscholar.org The interplay between the existing substituents (methoxy and ester groups) and the catalytic system could offer regioselective control over further functionalization.

Furthermore, the compound's structure is suitable for undergoing nucleophilic substitution reactions, making it a valuable building block for creating a diverse range of chemical entities for use in pharmaceuticals and specialty polymers. chemimpex.com

Integration with Catalytic Systems for Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on mild reaction conditions, high atom economy, and the use of non-precious metal catalysts. This compound is an ideal substrate for integration into such green catalytic systems.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation. Research into the use of catalysts like [Pd(μ-I)PtBu3]2 has shown highly efficient and selective coupling of benzyl bromides with lithium acetylides at room temperature, with impressive functional group tolerance. nih.gov Integrating this compound into these protocols could provide rapid access to a variety of benzylic alkynes, which are important precursors in pharmaceuticals and materials science. nih.gov

Cooperative catalysis, which combines multiple catalytic cycles, offers another path to sustainable synthesis. A strategy involving nucleophilic cooperative catalysis with a photocatalyst can transform a broad range of benzyl halides into radicals for use in complex molecule synthesis. acs.orgnih.gov This method can activate otherwise unreactive benzyl bromides under mild conditions, avoiding harsh reagents and improving the environmental profile of the synthesis. Iron catalysis is also emerging as a cost-effective and environmentally benign alternative for transformations involving benzylic C-H bonds. sdu.edu.cn Such systems could be adapted for reactions involving this compound.

| Catalytic System | Substrate Class | Potential Transformation of this compound | Key Advantage |

| Palladium-based | Benzyl bromides | sp-sp³ cross-coupling with alkynes | Fast, mild conditions, high selectivity nih.gov |

| Cooperative Photoredox | Benzyl bromides/chlorides | Giese coupling with electron-deficient alkenes | Activates sluggish halides, avoids deep reduction acs.orgnih.gov |

| Iron-based | Benzylic C-H bonds | Sequential C-H functionalization | Low cost, sustainable metal, high site-selectivity sdu.edu.cn |

Applications in Chemical Biology and Proteomics

The reactivity of the benzylic bromide group makes this compound a candidate for applications in chemical biology, particularly in the design of molecular probes. The field of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, provides a framework for such applications. nih.gov

One potential application is in the development of activity-based probes (ABPs) for functional proteomics. nih.gov ABPs are small molecules that covalently modify the active site of specific enzymes, allowing for their detection and purification from complex biological samples. nih.gov The bromomethyl group of the target compound could serve as a reactive "warhead" to covalently label nucleophilic residues (e.g., cysteine or histidine) in an enzyme's active site. The benzoate (B1203000) core could be further functionalized with a reporter tag (like a fluorophore or biotin) for visualization or affinity purification.

Additionally, the compound could be incorporated into photoaffinity labeling strategies to identify protein targets of small molecules. nih.gov By incorporating a photoreactive group (like a diazirine) and an affinity handle, researchers can create probes that, upon UV irradiation, covalently bind to interacting proteins, enabling their identification via mass spectrometry. nih.gov The specific substitution pattern of this compound could be used to tune the probe's binding affinity and selectivity for particular protein targets.

Advancements in Computational Prediction of Reactivity and Selectivity

Computational chemistry is an increasingly powerful tool for predicting the behavior of molecules and optimizing reaction conditions, thereby reducing experimental costs and time. chemrxiv.org For this compound, computational methods can provide deep insights into its reactivity and selectivity.

Density Functional Theory (DFT) can be used to model nucleophilic substitution reactions on benzyl bromides, calculating activation energies and elucidating transition state structures. researchgate.net Such studies have shown that the high reactivity of benzylic compounds in SN1 reactions is due to the resonance stabilization of the resulting benzylic carbocation, where the positive charge is delocalized over the aromatic ring. pearson.comquora.com For this compound, the electron-donating methoxy (B1213986) group would further stabilize this carbocation, enhancing its reactivity.

| Computational Method | Predicted Property | Relevance for this compound |

| Density Functional Theory (DFT) | Activation energies, transition state geometries | Predicts reactivity in SN1/SN2 reactions, explains substituent effects researchgate.netpeerj.com |

| Conceptual DFT | Global reactivity descriptors (Hardness, Softness, Electrophilicity) | Quantifies chemical stability and propensity to react as an electrophile mdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, interaction with proteins | Simulates behavior in biological environments, aids in probe design |

| Gibbs Energy Calculations | Reaction energy barriers | Accelerates reaction optimization by pre-screening conditions chemrxiv.org |

Development of New Materials with Tailored Properties

Functionalized aromatic compounds are fundamental building blocks in materials science. The related compound, Methyl 4-(bromomethyl)benzoate, is known to be a precursor in the synthesis of specialized materials like dendritic polymers, cage compounds, and fullerenes. guidechem.com Similarly, an isomer, Methyl 2-bromomethyl-4-methoxybenzoate, is used in formulating specialty polymers and resins to enhance properties like durability and thermal stability. chemimpex.com

This suggests a strong potential for this compound as a monomer or precursor in the development of novel functional materials. The reactive bromomethyl handle allows for its incorporation into polymer backbones or as a pendant group for post-polymerization modification. For example, it could be used to synthesize novel metal-organic frameworks (MOFs) or porous organic frameworks (POFs), where the benzoate moiety acts as a linker. rsc.org The methoxy and ester functionalities could be used to tune the solubility, porosity, and electronic properties of the resulting materials, making them suitable for applications in gas storage, catalysis, or sensing. rsc.org

常见问题

Q. What are common synthetic routes for Methyl 4-(bromomethyl)-2-methoxybenzoate, and how do reaction conditions influence yields?

- Methodological Answer : A typical synthesis involves bromination of methyl 2-methoxybenzoate derivatives. For example, methyl 4-bromobenzoate derivatives can be synthesized via nucleophilic substitution using K₂CO₃ in DMF at 20°C for 18 hours, achieving yields up to 94% . Alternatively, coupling reactions with brominated intermediates (e.g., 2-bromo-1-(4-bromophenyl)ethanone) in DMF at room temperature yield crystalline products after recrystallization in ethanol . Key factors include solvent polarity (DMF enhances reactivity), temperature control (prevents side reactions), and stoichiometric ratios of brominating agents.

Q. How is the compound purified post-synthesis, and what analytical techniques validate purity?

- Methodological Answer : Recrystallization from ethanol or methanol is standard for removing unreacted starting materials or byproducts . Column chromatography (silica gel, hexane/ethyl acetate gradient) may separate isomers. Purity is validated via:

- HPLC : Retention time comparison with standards.

- NMR : Absence of extraneous peaks (e.g., residual DMF at δ 8.03 ppm).

- Melting Point Analysis : Sharp melting ranges (e.g., 429–430 K) confirm crystallinity .

Q. What crystallographic techniques are used to resolve its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXTL or SHELXL software refines structural parameters (bond lengths, angles) . For example, hydrogen atoms are positioned geometrically and refined with riding models (Uiso(H) = 1.2–1.5 Ueq(C)). Crystallization in ethanol often produces needle-shaped crystals suitable for data collection .

Advanced Research Questions

Q. How can this compound be functionalized for bioactive derivatives, and what pharmacophores are critical?

- Methodological Answer : The bromomethyl group enables nucleophilic substitution for introducing amines, thiols, or heterocycles. For example:

- Antimicrobial Agents : Replace bromine with acetylated amino groups (e.g., Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate) to enhance lipophilicity and target bacterial membranes .

- Adenosine Receptor Antagonists : Hydrolysis of the methyl ester under basic conditions (1M LiOH) generates carboxylic acid intermediates for coupling with xanthine derivatives .

Q. How should researchers mitigate hazards when handling brominated intermediates during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- First Aid : Immediate flushing of exposed eyes/skin with water for 15 minutes, followed by medical consultation .

Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved across studies?

- Methodological Answer : Compare data with structurally related compounds (e.g., methyl 4-benzyloxy-2-hydroxybenzoate) . Use SHELXL’s refinement tools to adjust thermal parameters and validate hydrogen bonding networks. Cross-check with computational models (DFT) to identify outliers caused by crystal packing effects .

Q. What strategies optimize multi-step syntheses involving this compound as a precursor?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the methoxy group using TMSCl during bromination to prevent side reactions.

- One-Pot Reactions : Combine ester hydrolysis and coupling steps (e.g., with 6-amino-1,4-diazepines) to reduce purification steps .

- Catalysis : Use Pd/Cu catalysts for Ullmann-type couplings to introduce aryl groups at the bromomethyl position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。